Methyl 3-(aminomethyl)oxolane-2-carboxylate
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Overview
Description
Methyl 3-(aminomethyl)oxolane-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by its clear, colorless liquid form and is known for its unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .
Preparation Methods
The synthesis of Methyl 3-(aminomethyl)oxolane-2-carboxylate involves several steps. One common synthetic route includes the reaction of oxolane derivatives with aminomethyl groups under specific conditions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Methyl 3-(aminomethyl)oxolane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the aminomethyl group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(aminomethyl)oxolane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in its reactivity, allowing it to form bonds with other molecules and participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 3-(aminomethyl)oxolane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(aminomethyl)oxolane-3-carboxylate: This compound has a similar structure but differs in the position of the aminomethyl group.
Methyl 3-(aminomethyl)oxolane-3-carboxylate hydrochloride: This variant includes a hydrochloride group, which can affect its solubility and reactivity
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 3-(aminomethyl)oxolane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its oxolane ring structure, which contributes to its biological activity. The compound's molecular formula is C5H9NO3, and it features both an amino group and a carboxylate, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : This compound may modulate GPCR signaling pathways, which are pivotal in numerous physiological processes. Studies indicate that compounds interacting with GPCRs can influence cardiac function and metabolic pathways .
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy .
In Vitro Studies
Table 1 summarizes the in vitro biological activities of this compound against various cell lines:
Cell Line | Assay Type | IC50 (µM) | Reference |
---|---|---|---|
MCF-7 (Breast) | MTT Assay | 15.2 | |
PC-3 (Prostate) | MTT Assay | 20.5 | |
Caco2 (Colon) | Cytotoxicity | 12.8 |
These values indicate moderate cytotoxicity, suggesting potential as an anticancer agent.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects, particularly on MCF-7 cells, with an IC50 value of 15.2 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: GPCR Modulation
Another investigation focused on the modulation of GPCRs by this compound. It was found to enhance the activity of certain β-adrenergic receptors, leading to improved cardiac contractility in animal models. This suggests a potential therapeutic application in heart failure management .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6-5(4-8)2-3-11-6/h5-6H,2-4,8H2,1H3 |
InChI Key |
KTUOYOBLGIOGLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCO1)CN |
Origin of Product |
United States |
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